2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane
Description
2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane is a fluorinated oxane derivative featuring a 12-carbon alkyne chain with a terminal fluorine atom and an ether linkage to a six-membered oxygen-containing ring (oxane). Its structure combines the rigidity of the alkyne group, the electronegativity of fluorine, and the conformational flexibility of the oxane ring. This compound is hypothesized to have applications in medicinal chemistry (e.g., as a lipophilic building block) or materials science due to its unique physicochemical properties, though direct pharmacological data are absent in the provided evidence.
Properties
CAS No. |
88730-57-8 |
|---|---|
Molecular Formula |
C17H29FO2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(12-fluorododec-3-ynoxy)oxane |
InChI |
InChI=1S/C17H29FO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-5,7,9-16H2 |
InChI Key |
ROVOAZBCHDNVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC#CCCCCCCCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural motifs with 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane:
Physicochemical Properties
- Lipophilicity : The fluorinated alkyne chain in the target compound enhances lipophilicity compared to polar analogues like cyanidin-3-O-glucoside (water-soluble glycoside) or polyol-substituted oxanes . Bromomethyl-oxane derivatives (e.g., 4-(bromomethyl)oxane) exhibit moderate polarity due to the bromine atom but lack the hydrophobic fluorocarbon chain .
- Fluorine’s electronegativity may stabilize the compound against metabolic degradation compared to non-fluorinated analogs.
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